![molecular formula C19H28N6O4 B12303467 [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate
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Overview
Description
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl ring, pyrazole groups, and a carbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the pyrazole groups, and the final carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Biological Activity
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate is a complex organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound's unique structural features—including a cyclopentyl ring and pyrazole groups—make it an intriguing subject for research in medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C19H28N6O4 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | [3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate |
InChI Key | MTNBRBDFNSGQKB-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with CDK2, a crucial enzyme in cell cycle regulation. By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated the biological efficacy of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell proliferation:
These findings suggest that this compound exhibits promising anticancer properties.
Case Studies
- Case Study on MCF-7 Cells : In a study evaluating the effects of various compounds on breast cancer cells, this compound was found to induce significant apoptosis and arrest the cell cycle at the sub-G1 phase, indicating its potential as an effective anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that this compound inhibits CDK2 activity through direct binding to its active site, leading to reduced phosphorylation of downstream targets involved in cell cycle progression. This was confirmed through in silico docking studies which illustrated strong binding affinities.
Properties
Molecular Formula |
C19H28N6O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26) |
InChI Key |
MTNBRBDFNSGQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC |
Origin of Product |
United States |
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